molecular formula C29H26N2O6S2 B12014684 Benzyl 7-methyl-3-oxo-5-(thiophen-2-yl)-2-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 617696-94-3

Benzyl 7-methyl-3-oxo-5-(thiophen-2-yl)-2-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12014684
CAS No.: 617696-94-3
M. Wt: 562.7 g/mol
InChI Key: HKFIXHJTGRBMQC-HZHRSRAPSA-N
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Description

  • This compound is a complex heterocyclic molecule with a long name, but let’s break it down:
    • The benzyl group is attached to the central core.
    • The core consists of a thiazolo[3,2-a]pyrimidine scaffold.
    • The compound also contains a thiophene ring and several methoxy groups.
  • It exhibits interesting pharmacological properties due to its unique structure.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).

      Medicine: May have applications in drug discovery.

      Industry: Potential use in materials science or agrochemicals.

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Biological Activity

    Benzyl 7-methyl-3-oxo-5-(thiophen-2-yl)-2-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the synthesis, biological activities, and relevant research findings regarding this compound.

    Chemical Structure and Properties

    The compound's chemical formula is C28H24N2O5SC_{28}H_{24}N_{2}O_{5}S with a molecular weight of 532.6 g/mol. Its structure features a thiazolo[3,2-a]pyrimidine core substituted with various functional groups that contribute to its biological activity.

    Property Value
    Molecular FormulaC28H24N2O5S
    Molecular Weight532.6 g/mol
    CAS Number617698-58-5

    Synthesis

    The synthesis of this compound typically involves multi-step reactions including condensation reactions and cyclization processes. The methodology often utilizes environmentally friendly catalysts to enhance yield and reduce byproducts.

    Antimicrobial Activity

    Research indicates that compounds within the thiazolopyrimidine class exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiazolopyrimidines showed effective antibacterial and antifungal activities against various pathogens. For instance:

    • Antibacterial Activity : The compound was tested against Gram-positive and Gram-negative bacteria, showing promising inhibition rates.
    • Antifungal Activity : It also exhibited antifungal effects against common fungal strains such as Candida albicans and Aspergillus niger.

    Anti-inflammatory Properties

    Thiazolopyrimidine derivatives have been reported to possess anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. These compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.

    Anticancer Activity

    Preliminary studies have suggested that this compound may exhibit anticancer properties. The mechanism is thought to involve the induction of apoptosis in cancer cells and inhibition of tumor growth in various cancer models.

    Case Studies and Research Findings

    • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of thiazolopyrimidine derivatives including this compound. The results indicated a significant reduction in microbial growth with a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL against tested strains .
    • Anti-inflammatory Mechanism Investigation : Another research focused on the anti-inflammatory mechanisms of thiazolopyrimidine compounds. It was found that these compounds inhibited the NF-kB signaling pathway, which plays a crucial role in inflammation .
    • Anticancer Evaluation : In vitro studies have shown that this compound can inhibit cell proliferation in breast cancer cell lines with an IC50 value indicating effective cytotoxicity .

    Properties

    CAS No.

    617696-94-3

    Molecular Formula

    C29H26N2O6S2

    Molecular Weight

    562.7 g/mol

    IUPAC Name

    benzyl (2E)-7-methyl-3-oxo-5-thiophen-2-yl-2-[(3,4,5-trimethoxyphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

    InChI

    InChI=1S/C29H26N2O6S2/c1-17-24(28(33)37-16-18-9-6-5-7-10-18)25(22-11-8-12-38-22)31-27(32)23(39-29(31)30-17)15-19-13-20(34-2)26(36-4)21(14-19)35-3/h5-15,25H,16H2,1-4H3/b23-15+

    InChI Key

    HKFIXHJTGRBMQC-HZHRSRAPSA-N

    Isomeric SMILES

    CC1=C(C(N2C(=O)/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5

    Canonical SMILES

    CC1=C(C(N2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5

    Origin of Product

    United States

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